5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide

Overview

Description

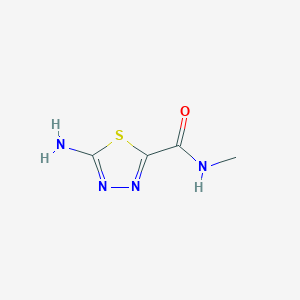

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-substituted-thiazol-2-chloroacetamides with 5-amino-1,3,4-thiadiazole-2-thiol via thial linkage . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific proteins and pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

- 5-amino-1,3,4-thiadiazole-2-thiol

- 2-amino-5-(methylthio)-1,3,4-thiadiazole

- 1,3,4-thiadiazole derivatives with various substituents

Uniqueness

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and versatility in various applications .

Biological Activity

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound features a thiadiazole ring, which is known for its ability to interact with numerous biological targets. The synthesis typically involves the reaction of suitable precursors under controlled conditions to yield high-purity products suitable for biological testing .

Anticancer Activity

Thiadiazole derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can inhibit critical enzymes involved in cancer cell proliferation:

- Inhibition of Enzymes : They target enzymes such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II, which are essential for nucleotide synthesis and DNA replication in cancer cells .

- Cell Cycle Effects : Studies using flow cytometry have demonstrated that treatment with this compound can alter cell cycle dynamics in tumor cells. For example, it increased the proportion of cells in the G0/G1 phase while reducing those in the S phase after 24 hours of treatment .

Antimicrobial Properties

The compound has also exhibited significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting vital cellular processes:

- Effectiveness Against Pathogens : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been investigated for other pharmacological properties:

- Antioxidant Activity : It has demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Target Interactions : It interacts with various proteins involved in cell signaling and metabolism, including carbonic anhydrase and histone deacetylase.

- Biochemical Pathways : The compound influences multiple biochemical pathways that regulate cell growth and apoptosis, enhancing its therapeutic efficacy against tumors .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

Properties

IUPAC Name |

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-6-2(9)3-7-8-4(5)10-3/h1H3,(H2,5,8)(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCLLNXNIDTZAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.